molecular formula C23H26N4O8 B1261584 (2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate

(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate

Cat. No.: B1261584
M. Wt: 486.5 g/mol
InChI Key: CWTCWGGPTVMMLT-INDMIFKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonocardicin C dizwitterion is an alpha-amino acid zwitterion resulting from a transfer of two protons from the carboxy groups to the amino groups of isonocardicin C;  major species at pH 7.3. It is a tautomer of an isonocardicin C.

Properties

Molecular Formula

C23H26N4O8

Molecular Weight

486.5 g/mol

IUPAC Name

(2S)-2-azaniumyl-4-[4-[(1R)-1-azaniumyl-2-[[(3S)-1-[(R)-carboxylato-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoate

InChI

InChI=1S/C23H26N4O8/c24-16(22(31)32)9-10-35-15-7-3-12(4-8-15)18(25)20(29)26-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-19,28H,9-11,24-25H2,(H,26,29)(H,31,32)(H,33,34)/t16-,17-,18+,19+/m0/s1

InChI Key

CWTCWGGPTVMMLT-INDMIFKZSA-N

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)[C@@H](C3=CC=C(C=C3)OCC[C@@H](C(=O)[O-])[NH3+])[NH3+]

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)[O-])[NH3+])[NH3+]

Origin of Product

United States

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